5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine
Description
Historical Context of Pyrimidine-Based Azo Compounds
The integration of diazenyl (–N=N–) groups into pyrimidine frameworks originated in the late 19th century with the pioneering work of Grimaux and Pinner, who synthesized barbituric acid derivatives and established foundational methods for pyrimidine functionalization. Azo compounds, characterized by their vivid coloration and stability, became prominent in the early 20th century with the industrial production of dyes such as Chrysoidine and Bismarck Brown. The fusion of azo chemistry with pyrimidine systems emerged later, driven by the need for heterocyclic compounds with tunable electronic properties. For instance, the diazotization of aminopyrimidines enabled the coupling of aryl groups, yielding derivatives like 5-[2-(3-methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine. These advancements paralleled the broader exploration of pyrimidines in nucleic acid chemistry, where derivatives such as cytosine and thymine underscored the biological relevance of nitrogen-containing heterocycles.
Significance in Heterocyclic Chemistry Research
Diazenyl pyrimidines occupy a critical niche in heterocyclic chemistry due to their dual functionality: the pyrimidine core provides a rigid, planar structure, while the diazenyl group introduces redox activity and conjugation pathways. This combination facilitates applications in materials science, such as organic semiconductors, and pharmaceuticals, where structural analogs exhibit antiviral and antitumor properties. The electron-withdrawing nature of the diazenyl moiety also modulates the pyrimidine ring’s reactivity, enabling regioselective substitutions at the 2, 4, and 5 positions. For example, the thienyl and pyridinyl substituents in this compound enhance π-π stacking interactions, a feature exploited in optoelectronic device design.
Evolution of Research on Diazene-Containing Pyrimidines
Early syntheses of diazenyl pyrimidines relied on condensation reactions between amidines and β-diketones, but modern approaches prioritize diazo-coupling strategies. A representative method involves diazotizing 5-aminopyrimidine derivatives under acidic conditions (HCl/NaNO₂) to form diazonium salts, which are subsequently coupled with electron-rich aromatics like 3-methylphenol or thiophene. Recent innovations include using nitrosylsulfuric acid for improved diazonium stability and microwave-assisted coupling to reduce reaction times. Spectroscopic techniques such as ¹H NMR and IR spectroscopy confirm the formation of the diazenyl bridge, with characteristic N=N stretching vibrations appearing near 1520–1480 cm⁻¹. These methodological advances have expanded the diversity of accessible derivatives, including those with fused rings or chiral centers.
Structural Relationship to Other Biologically Active Pyrimidines
The structural architecture of this compound shares homology with several pharmacologically active pyrimidines. For instance:
- Zidovudine : Both compounds feature a pyrimidine core, but zidovudine’s azide group contrasts with the diazenyl moiety in the subject compound, illustrating how substituent choice dictates biological activity.
- Thiamine (Vitamin B₁) : The thiazole ring in thiamine parallels the thienyl group in the subject compound, suggesting potential interactions with enzyme active sites requiring sulfur-containing heterocycles.
- Alloxan : This pyrimidinetetrone derivative lacks the diazenyl group but demonstrates how oxidation states influence reactivity, a consideration critical for designing redox-active therapeutics.
The following table compares key structural features:
| Compound | Core Structure | Substituents | Biological/Physical Role |
|---|---|---|---|
| 5-[2-(3-Methylphenyl)diazenyl]-... | Pyrimidine | Diazenyl, thienyl, pyridinyl | Optoelectronic materials, drug design |
| Zidovudine | Pyrimidine | Azide, hydroxyl | Antiretroviral agent |
| Thiamine | Pyrimidine | Thiazole, methyl | Cofactor in carbohydrate metabolism |
| Alloxan | Pyrimidinetetrone | Two ketone groups | Diabetes research (pancreatic toxicity) |
This structural versatility underscores the pyrimidine scaffold’s adaptability in addressing diverse scientific challenges.
Properties
IUPAC Name |
(3-methylphenyl)-(2-pyridin-4-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-14-4-2-5-16(12-14)24-25-17-13-22-20(15-7-9-21-10-8-15)23-19(17)18-6-3-11-26-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIHJAXBHZAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine (CAS: 339279-57-1) is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes a pyrimidine core substituted with various functional groups, which may influence its pharmacological properties.
- Molecular Formula : CHNS
- Molar Mass : 357.43 g/mol
The presence of the diazenyl group and heterocycles like pyridine and thiophene suggests potential interactions with biological targets, making this compound of interest for medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of diazenyl compounds have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 5-Methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine | S. aureus | 0.0039 |
| This compound | E. coli | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar diazenyl compounds have shown varied cytotoxic effects on cancer cell lines, suggesting that modifications in the chemical structure can significantly alter biological activity.
Case Study: Synthesis and Evaluation
A study focused on synthesizing various diazenyl derivatives revealed that certain substitutions enhanced cytotoxicity against human cancer cell lines while maintaining lower toxicity to normal cells . This indicates the potential for selective targeting in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound:
- Substituents : The presence of electron-donating or withdrawing groups can significantly impact the compound's interaction with biological targets.
- Heterocyclic Influence : The incorporation of heterocycles such as pyridine and thiophene has been shown to enhance binding affinity to certain receptors, potentially increasing efficacy against specific diseases .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of diazenyl compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Apergillus oryzae . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Some studies have reported that diazenyl derivatives can induce apoptosis in cancer cells by generating reactive oxygen species or by inhibiting key signaling pathways . This makes them candidates for further investigation as anticancer agents.
Dyes and Pigments
Due to its azo group, 5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine can be utilized as a dye or pigment in various applications. Azo compounds are widely used in textile dyeing and printing due to their vibrant colors and stability . The specific structural features of this compound may allow for the development of novel dyes with improved properties.
Sensors
The electronic properties of pyrimidine-based compounds make them suitable for use in sensor technology. Their ability to undergo reversible redox reactions can be exploited in the development of chemical sensors for detecting environmental pollutants or biological markers .
Case Studies
-
Antimicrobial Activity Study
- A study conducted on related diazenyl compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The tested compounds were synthesized and evaluated using standard microbiological techniques, revealing effective inhibition at low concentrations .
- Anticancer Research
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of diazenyl-functionalized pyrimidines. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (357.44 vs. 322.43–323.79 for analogs) suggests reduced solubility in polar solvents, which may influence bioavailability .
- Thermal Stability : Analogous diazenyl pyrimidines, such as those reported by Biju et al. (2018), demonstrate that substituent positioning (e.g., 3-methyl vs. 4-methyl) impacts melting points and crystallinity due to variations in molecular packing .
Preparation Methods
Construction of the Pyrimidine Core
The pyrimidine ring is typically assembled via cyclocondensation reactions. A plausible route involves the Biginelli reaction or Hantzsch-type synthesis , though these methods often lack the versatility for multi-substituted derivatives. Modern approaches favor halogenated pyrimidine intermediates for subsequent cross-coupling.
Example Protocol :
- 2,4-Dichloro-5-nitropyrimidine is reacted with 4-pyridinylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to yield 2-(4-pyridinyl)-4-chloro-5-nitropyrimidine.
- A second Suzuki coupling with 2-thienylboronic acid introduces the thienyl group at position 4.
- Nitro reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, yielding 5-amino-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine.
Diazotization and Azo Coupling
The 5-amino group serves as the site for azo bond formation:
- Diazotization of 3-methylaniline : Treatment with NaNO₂ and HCl at 0–5°C generates the diazonium chloride.
- Coupling reaction : The diazonium salt is reacted with 5-amino-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine in DMF at pH 7–8, yielding the target azo compound.
Optimization Notes :
- Temperature control (0–5°C) prevents diazonium salt decomposition.
- Electron-withdrawing groups on the pyrimidine enhance coupling efficiency.
Comparative Analysis of Synthetic Approaches
The table below evaluates methods based on yield, scalability, and functional group tolerance:
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Pyrimidine halogenation | POCl₃, reflux | 85–90 | Handling corrosive reagents |
| Suzuki coupling (Pyridinyl) | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 70–75 | Competing side reactions |
| Suzuki coupling (Thienyl) | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C | 65–70 | Steric hindrance at position 4 |
| Diazotization/Coupling | NaNO₂, HCl, DMF, 0–5°C | 60–65 | pH sensitivity |
Spectroscopic Characterization and Validation
1H NMR :
- Aromatic protons from pyridinyl (δ 8.5–8.7 ppm), thienyl (δ 7.1–7.3 ppm), and 3-methylphenyl (δ 2.4 ppm for CH₃).
- Diazene (-N=N-) protons are typically absent due to symmetry.
IR :
MS :
- Molecular ion peak [M+H]⁺ at m/z 428.1 (calculated for C₂₁H₁₆N₆S).
Applications and Biological Relevance
While the target compound’s bioactivity remains unexplored, structurally related azo-pyrimidines exhibit:
Q & A
Basic Question: What are the optimal synthetic routes for preparing 5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine?
Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrimidine core. A common approach includes:
Coupling Reactions : Diazotization of 3-methylaniline to form the diazenyl group, followed by azo coupling with a thienyl-substituted pyrimidine intermediate.
Solvent and Temperature Control : Reactions are often conducted in polar aprotic solvents (e.g., DMF or DMSO) under reflux (~80–120°C) to stabilize intermediates and improve yields .
Purification : Column chromatography or recrystallization is used to isolate the final product.
Key Data :
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diazotization | HCl/H₂O | 0–5 (ice bath) | ~60–70 |
| Azo Coupling | DMF | 100–120 | ~45–55 |
Basic Question: How is the structural characterization of this compound validated?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thienyl protons at δ 6.5–7.5 ppm).
- X-ray Diffraction : Single-crystal analysis resolves the planar pyrimidine core and confirms the diazenyl geometry (bond angles: ~120° for azo groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 385.12 [M+H]⁺).
Advanced Question: How do electronic effects of substituents influence the compound's reactivity or biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-pyridinyl group enhances π-π stacking with biological targets (e.g., kinases), while the 3-methylphenyl diazenyl group modulates redox potential.
- Thienyl vs. Phenyl Substitution : Thienyl’s sulfur atom increases electron delocalization, potentially improving binding affinity in enzyme pockets .
Comparative Data :
| Substituent Combination | LogP | IC₅₀ (μM) vs. Target X |
|---|---|---|
| 4-Pyridinyl + 3-Methylphenyl | 3.2 | 0.45 |
| 4-Chlorophenyl + 4-Methylphenyl (analog) | 3.8 | 1.20 |
Advanced Question: What strategies address contradictory data in biological assays (e.g., varying IC₅₀ values)?
Answer:
Contradictions may arise from:
- Purity Issues : Use HPLC (>95% purity) and elemental analysis to verify compound integrity.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% v/v).
- Target Polymorphism : Validate target protein structures (e.g., via X-ray crystallography) to ensure consistency .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications : Synthesize analogs with substituted pyridinyl (e.g., 3-pyridinyl) or alternative heterocycles (e.g., furyl instead of thienyl) .
- Diazenyl Group Variations : Test electron-donating (e.g., -OCH₃) or bulky substituents (e.g., -CF₃) on the phenyl ring.
- Biological Testing : Prioritize assays for kinase inhibition, apoptosis induction, or GPCR modulation, depending on hypothesized targets .
Advanced Question: What computational methods predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Key interactions include hydrogen bonds with pyridinyl nitrogen and hydrophobic contacts with the thienyl group.
- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding) .
Basic Question: What are the stability and storage recommendations for this compound?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent diazenyl group degradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrimidine ring.
- Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, light-exposed | >30 |
| −20°C, dark | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
